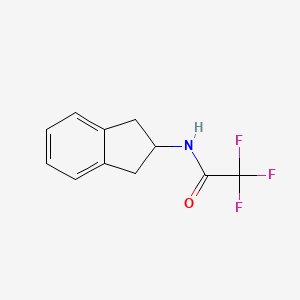

N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

Descripción general

Descripción

N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide, also known by its chemical formula C<sub>10</sub>H<sub>13</sub>N , is a synthetic organic compound. Its structure combines an indene ring system with a trifluoroacetamide functional group. The compound exhibits interesting properties due to the presence of both aromatic and fluorinated moieties.

Synthesis Analysis

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide involves several steps. While there are variations in the literature, a common approach includes the following:

Indene Formation : Starting from commercially available indene or its derivatives, the indene ring system is synthesized. This can be achieved through cyclization reactions or other methods.

Introduction of Trifluoroacetamide Group : The indene ring is then functionalized with a trifluoroacetamide moiety. This step typically involves nucleophilic substitution or acylation reactions using trifluoroacetic anhydride.

Purification and Isolation : After the reaction, the product is purified and isolated using standard techniques such as column chromatography or recrystallization.

Molecular Structure Analysis

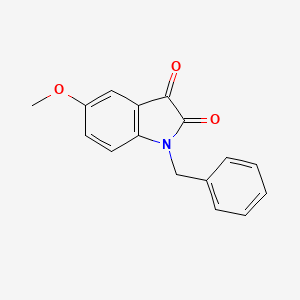

The molecular structure of N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide consists of:

- An indene ring fused with a cyclohexane ring (2,3-dihydro-1H-indene).

- A trifluoroacetamide group attached to the indene ring.

Chemical Reactions Analysis

N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide can participate in various chemical reactions:

- Hydrolysis : The trifluoroacetamide group can undergo hydrolysis under acidic or basic conditions.

- Substitution Reactions : The fluorine atoms in the trifluoroacetamide group can be substituted with other functional groups.

- Cyclization : The indene ring system may participate in Diels-Alder reactions or other cyclizations.

Physical And Chemical Properties Analysis

- Melting Point : The compound likely has a characteristic melting point.

- Solubility : It may exhibit solubility in specific solvents.

- Stability : Stability under various conditions (light, temperature, etc.) should be investigated.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis Techniques : N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide is synthesized using various techniques. One study described the synthesis of a similar compound through the acylation reaction, highlighting short reaction times, high yield, and environmentally benign procedures (Wang et al., 2014).

- Crystal Structure Determination : The crystal structures of related trifluoroacetamide compounds have been determined using X-ray diffraction methods, aiding in understanding their molecular geometry and properties (Sterkhova et al., 2019).

Chemical Properties and Reactions

- Chemical Reactivity : Studies have explored the reactivity of trifluoroacetamide derivatives with various substances, leading to the formation of novel compounds. This includes research into how these compounds react in oxidative systems (Shainyan et al., 2015).

- Dynamic Stereochemistry : Investigations into the stereochemistry of compounds related to N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide have been conducted, providing insights into their molecular behavior and interactions (Astakhova et al., 2017).

Applications in Biomedical Research

- Potential Anticancer Activity : Some trifluoroacetamide derivatives have been synthesized and evaluated for their potential anticancer activities. This research is vital for exploring new therapeutic agents (Karaburun et al., 2018).

- Labeling and Imaging Applications : Fluorine-containing compounds derived from trifluoroacetamide have been used as molecular probes in imaging techniques like magnetic resonance spectroscopy, highlighting their potential in biomedical imaging (Chubarov et al., 2011).

Analytical Chemistry Applications

- Improved Derivatization Techniques : Trifluoroacetamide derivatives have been used to develop improved derivatization techniques for analytical purposes, enhancing the detection and quantification of certain compounds in complex matrices like drinking water (Kubwabo et al., 2009).

Safety And Hazards

- Irritant : Handle with care due to potential skin and eye irritation.

- Combustible : As a solid, it falls under Class 11 combustible solids.

- Storage : Store appropriately to prevent degradation.

Direcciones Futuras

Future research could focus on:

- Biological Activity : Investigate potential pharmacological effects.

- Derivatives : Synthesize and study derivatives for improved properties.

- Applications : Explore applications in materials science or drug discovery.

Propiedades

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c12-11(13,14)10(16)15-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOWSBJODJDOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437899 | |

| Record name | N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |

CAS RN |

193756-44-4 | |

| Record name | N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B1599852.png)